4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl₃):
- Piperidine protons resonate as multiplet signals at δ 2.5–3.5 ppm for axial/equatorial H environments.
- Aromatic protons from the 4-chloro-3-ethylphenoxy group appear as doublets (δ 6.8–7.2 ppm) due to para-chloro and meta-ethyl substituents.
- Ethyl group signals: CH₃ triplet at δ 1.2–1.4 ppm; CH₂ quartet at δ 2.5–3.0 ppm.
13C NMR (100 MHz, CDCl₃):
- Piperidine carbons: δ 45–55 ppm (C-N), δ 25–35 ppm (CH₂).
- Aromatic carbons: δ 115–150 ppm, with deshielding at C-Cl (δ 145–150 ppm).
Table 2: Key NMR assignments
| Group | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| Piperidine CH₂ | 2.5–3.5 (m) | 45–55 |
| Aromatic H | 6.8–7.2 (d) | 115–150 |
| Ethyl CH₃ | 1.2–1.4 (t) | 10–15 |
Fourier-Transform Infrared (FT-IR) Vibrational Profiling
FT-IR spectra (KBr pellet, 4000–600 cm⁻¹) reveal:
- N-H stretch (piperidinium ion): 2500–2700 cm⁻¹ (broad).
- C-Cl stretch: 750–800 cm⁻¹.
- C-O-C ether linkage: 1075–1250 cm⁻¹.
- Aromatic C=C: 1450–1600 cm⁻¹.
Figure 1: FT-IR spectral regions
- 3200–2800 cm⁻¹ : Aliphatic C-H stretches (ethyl, piperidine).
- 1700–1500 cm⁻¹ : Aromatic ring vibrations.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV shows:
Table 3: Dominant mass spectral fragments
| m/z | Fragment composition |
|---|---|
| 276 | $$ \text{C}{13}\text{H}{19}\text{Cl}_2\text{NO}^+ $$ |
| 241 | $$ \text{C}{13}\text{H}{19}\text{Cl}\text{NO}^+ $$ |
| 154 | $$ \text{C}6\text{H}{12}\text{N}^+ $$ |
Conformational Analysis and Stereoelectronic Properties
The piperidine ring adopts a chair conformation to minimize steric strain, with the phenoxy group occupying an equatorial position. Density functional theory (DFT) calculations for analogous compounds show:
- Torsional angles : 55–60° between piperidine and phenoxy planes.
- Chlorine’s electronic effects : The electronegative Cl atom withdraws electron density via inductive effects, polarizing the ether linkage (C-O bond dipole: 1.4 D).
- Ethyl group influence : The 3-ethyl substituent introduces steric hindrance, reducing rotational freedom of the phenoxy moiety.
Steric parameters :
- Van der Waals volume: ~230 ų.
- Polar surface area: 20–25 Ų (calculated for free base).
Properties
IUPAC Name |
4-(4-chloro-3-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-10-9-12(3-4-13(10)14)16-11-5-7-15-8-6-11;/h3-4,9,11,15H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOIHYUCGDYMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-59-8 | |
| Record name | Piperidine, 4-(4-chloro-3-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Piperidine Derivative
The key intermediate, 4-(4-chloro-3-ethylphenoxy)piperidine, can be synthesized by reacting a 4-chloro-3-ethylphenol derivative with piperidine under nucleophilic aromatic substitution conditions. The phenol’s hydroxyl group is converted into a better leaving group or directly used to displace a halide on a piperidine derivative.
Step 1: Preparation of 4-chloro-3-ethylphenol or its activated derivative
Starting from 4-chloro-3-ethylbenzene derivatives, hydroxylation or phenol substitution is performed to introduce the phenoxy group.
Step 2: Nucleophilic substitution with piperidine
The phenol or its activated derivative reacts with piperidine under controlled temperature and solvent conditions (e.g., polar aprotic solvents like DMF or DMSO) with a base to facilitate the substitution.
Formation of Hydrochloride Salt
The free base 4-(4-chloro-3-ethylphenoxy)piperidine is treated with hydrochloric acid (HCl) in an appropriate solvent (such as ethanol or ether) to form the hydrochloride salt. This step enhances the compound’s solubility and stability.
Though direct literature on 4-(4-chloro-3-ethylphenoxy)piperidine hydrochloride is limited, related synthetic methods for structurally similar compounds provide valuable insights. For example, a patent (CN112778193A) describes a four-step synthesis for (S)-3-(4-chlorophenyl)piperidine, which shares the piperidine core and chloro-substituted phenyl ring, involving:
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane | Alkali (NaH or KOtBu), solvent | Formation of 5-chloro-2-(4-chlorophenyl)pentylcyanide |
| 2 | Reduction of pentylcyanide to pentan-1-amine | Sodium borohydride, cobalt chloride, methanol, -30°C | 79% yield |
| 3 | Cyclization to (RS)-3-(4-chlorophenyl)piperidine | Potassium carbonate, acetonitrile, room temp overnight | 54% yield |
| 4 | Chemical resolution with chiral acid (D-camphorsulfonic acid) | Acid-base treatment | Optical purity >98% |
This method emphasizes mild conditions, cost-effectiveness, and suitability for industrial scale, which can be adapted or serve as a framework for synthesizing related piperidine derivatives like this compound.
- Comparative Data Table: Preparation Parameters
| Parameter | Description | Typical Conditions | Remarks |
|---|---|---|---|
| Alkylation | Introduction of side chain on aromatic ring | Alkali (NaH preferred), 1-bromo-3-chloropropane, solvent | High selectivity, mild conditions |
| Reduction | Conversion of nitrile to amine | NaBH4 + CoCl2, MeOH, low temperature (-30°C) | High yield, mild reducing agent |
| Cyclization | Formation of piperidine ring | K2CO3, acetonitrile, room temperature | Efficient ring closure |
| Resolution | Optical purity enhancement | Chiral acid (D-camphorsulfonic acid), acid-base extraction | >98% optical purity |
- The hydrochloride salt formation is typically a straightforward acid-base reaction where the free base is dissolved in an organic solvent and treated with gaseous HCl or HCl in ether, followed by crystallization.
- Solvent choice and reaction temperature have significant effects on yield and purity.
- Safety protocols must be observed due to the irritant nature of hydrochloride salts and reactive intermediates.
The preparation of this compound involves classical organic synthesis steps: nucleophilic substitution to form the piperidine derivative followed by salt formation with hydrochloric acid. Adaptation of related synthetic routes, such as those described for (S)-3-(4-chlorophenyl)piperidine, offers a practical and efficient approach with high yield and purity. The process benefits from mild reaction conditions, cost-effective reagents, and scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₈ClN
- Molecular Weight : 273.78 g/mol
- CAS Number : 1220036-59-8
The compound features a piperidine ring substituted with a chloro-ethylphenoxy group, which contributes to its biological activity.
Antidepressant Activity
Research indicates that compounds similar to 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride exhibit antidepressant-like effects. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study Example :
A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. Results showed significant improvement in depressive behaviors in rodent models when treated with similar compounds, indicating potential therapeutic use in depression management.
Analgesic Properties
The analgesic potential of this compound has been explored, suggesting it may act on pain pathways by inhibiting specific receptors involved in pain perception.
Data Table: Analgesic Activity Comparison
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells.
Findings :
A recent investigation highlighted the neuroprotective properties of piperidine derivatives, showing that they can mitigate cellular damage associated with neurodegeneration.
Synthesis and Development
The synthesis of this compound involves several steps, including the alkylation of piperidine with a chloro-substituted phenol derivative. This synthetic route is crucial for developing analogs with enhanced efficacy and safety profiles.
Synthetic Route Overview
- Starting Materials : Piperidine, 4-chloro-3-ethylphenol.
- Reagents : Base (e.g., potassium carbonate), solvents (e.g., DMF).
- Reaction Conditions : Heat under reflux for several hours.
- Purification : Recrystallization or chromatography.
Mechanism of Action
The mechanism by which 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if it acts as a ligand for a specific receptor, it may bind to the receptor and trigger a cascade of intracellular events leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences among piperidine hydrochloride derivatives:
Physicochemical Properties
- Solubility : The nitro-substituted derivative (CAS 883194-93-2) shares similar solubility in polar solvents (water, alcohols) due to its polar nitro group , while trifluoromethyl derivatives exhibit enhanced lipid membrane permeability .
- Molecular Weight : The target compound and its isomer (CAS 1220027-94-0) share identical molecular weights, but steric effects differ due to substituent positions .
Key Research Findings
- Synthetic Utility : Piperidine derivatives with halogen or nitro substituents are critical intermediates in medicinal chemistry, enabling access to diverse bioactive molecules .
- Structure-Activity Relationships (SAR) : Substituent position (e.g., ortho vs. meta chlorine) significantly impacts biological activity, as seen in isomers like CAS 1219979-90-4 and 1220027-94-0 .
- Safety Gaps: Limited acute toxicity data for the target compound necessitate further toxicokinetic studies .
Biological Activity
4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine core substituted with a chlorinated ethylphenoxy group. Its molecular formula is with a hydrochloride form that enhances solubility and stability in biological systems. The structural features are significant for its interaction with various biological targets.
This compound primarily functions through modulation of neurotransmitter receptors and enzymes. It has been shown to interact with:
- Serotonin Receptors : The compound may influence serotonin pathways, which are crucial in mood regulation and various physiological processes.
- Dopamine Receptors : Preliminary studies suggest potential activity at dopamine receptor sites, which could implicate it in neuropharmacological applications.
Pharmacological Effects
The compound exhibits various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of piperidine compounds can inhibit viral replication, particularly against enteroviruses such as EV71 and Coxsackievirus A16. Specific structural modifications enhance this activity, suggesting a promising avenue for further investigation .
- Antimicrobial Properties : Studies have highlighted the potential of similar compounds to exhibit antimicrobial effects, although specific data on this compound remains limited.
Case Studies
- Antiviral Efficacy :
- Neuropharmacological Applications :
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Neuropharmacological | Modulation of serotonin/dopamine receptors |
Research Findings
Recent studies have focused on the synthesis of piperidine derivatives and their biological evaluations. For instance, compounds exhibiting high selectivity for specific receptors have been identified, indicating that structural variations can lead to significant changes in biological activity .
Q & A
Basic: What are the recommended synthetic routes for 4-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-3-ethylphenol with a piperidine derivative (e.g., 4-hydroxypiperidine) under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dichloromethane or DMF. The hydrochloride salt is typically formed by treating the free base with HCl gas or concentrated HCl in an ether solvent . For analogous sulfonylpiperidine derivatives, reactions with sulfonyl chlorides in the presence of triethylamine have been effective . Purification often involves recrystallization or column chromatography, with yields optimized by controlling reaction temperature (e.g., 0–25°C) and stoichiometry .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Purity is assessed via HPLC (e.g., C18 column, UV detection at 206–254 nm) and 1H NMR (in DMSO-d₆ or CDCl₃) to confirm absence of solvents (e.g., acetone) or byproducts . Structural confirmation requires FT-IR (to identify functional groups like C-Cl and aromatic C-O stretches) and LC-MS for molecular ion verification ([M+H]+ expected around 296–298 amu based on molecular weight) . Melting point analysis (e.g., 175–177°C for analogous compounds) provides additional validation .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal catalysts, solvents, and temperatures. For example, transition-state modeling may identify energy barriers in nucleophilic substitution steps, guiding the choice of bases (e.g., NaOH vs. K₂CO₃). Machine learning algorithms trained on analogous piperidine syntheses can suggest reaction parameters (e.g., solvent polarity, reaction time) to maximize yield and minimize side products . Experimental validation should follow, using Design of Experiments (DoE) to refine conditions .
Advanced: What stability considerations are critical for long-term storage?
Methodological Answer:
The hydrochloride salt is hygroscopic and prone to decomposition under heat or light. Storage requires airtight containers under inert gas (argon) at –20°C, with desiccants like silica gel . Stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) should be tested via HPLC to detect degradation products. Avoid exposure to strong oxidizers or bases, which may hydrolyze the phenoxy-piperidine bond .
Advanced: How should researchers address contradictions in purity data across analytical methods?
Methodological Answer:
Discrepancies between HPLC and NMR purity (e.g., 98.7% HPLC vs. 0.2% acetone in NMR ) require orthogonal validation:
- TGA (thermogravimetric analysis) to detect volatile impurities.
- Elemental Analysis (EA) to verify C/H/N/S ratios.
- Karl Fischer titration for water content.
If inconsistencies persist, revise purification protocols (e.g., additional recrystallization in ethanol/water) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Modify key moieties (e.g., ethyl or chloro substituents) and compare bioactivity using assays like receptor binding (e.g., serotonin/dopamine transporters for CNS applications). For example:
- Replace the ethyl group with methyl or propyl to assess steric effects.
- Substitute chlorine with fluorine or hydrogen to study electronic impacts.
Characterize derivatives via X-ray crystallography to correlate conformational changes with activity .
Basic: What safety protocols are essential during handling?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
